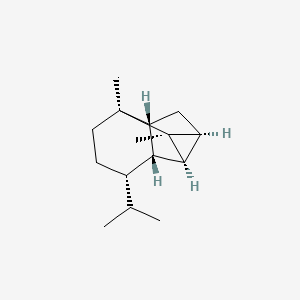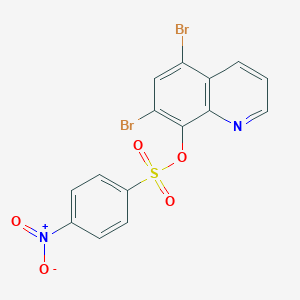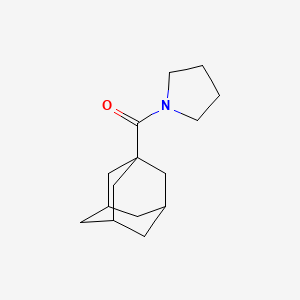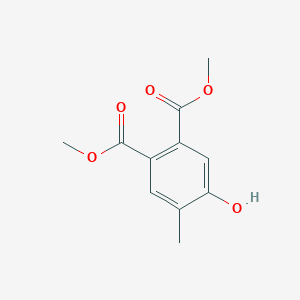
Dimethyl 4-hydroxy-5-methylphthalate
Vue d'ensemble
Description
Dimethyl 4-hydroxy-5-methylphthalate is a chemical compound with the molecular formula C11H12O5 . It contains a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic esters, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of this compound includes 1 six-membered ring, 2 aromatic esters, and 1 aromatic hydroxyl . The compound has a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, and 2 double bonds .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis and Rearrangement
Dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, a compound closely related to Dimethyl 4-hydroxy-5-methylphthalate, has been synthesized with a yield of 60%. This synthesis involves esterification with methanol and a subsequent reaction with methyl 2-chloropropionate, following an SN1 reaction mechanism (Pen, 2014).
Functionalization of Methyl Group
Research on functionalization of the methyl group in similar compounds has been conducted, leading to the formation of various derivatives like 4-hydroxy, methoxy, trifluoroacetoxy, formyloxy, bromo, and chloro methyl derivatives of 1-methylnaphthalene (Jefford, Rossier, Kohmoto, & Boukouvalas, 1984).
Formation of Asymmetrical Spiro Compounds
A study on 4-dimethylamino-5-methoxynaphthylmethyl carbocation, structurally related to this compound, showed its ability to undergo cycloaddition to form asymmetrical spiro compounds, indicating potential for diverse chemical transformations (Pozharskii, Vistorobskii, Rudnev, & Chernyshev, 1996).
Potential Biological and Pharmacological Applications
Antifungal Activities
Phthalide derivatives have displayed significant antifungal activities against plant pathogens, suggesting the potential of this compound in agricultural and pharmaceutical applications (Yang, Zhang, Hu, Luo, & Zhang, 2011).
Synthesis of Biologically Active Compounds
The synthesis of dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates and their subsequent sulfonylation has been achieved. These sulfonamide derivatives are of interest due to their potential biological activities (Povarov, Shilenkov, Peterson, Suboch, & Tovbis, 2019).
Environmental and Material Science Applications
Photochemical Transformation
The photochemical transformation of dimethyl phthalate in the atmospheric aqueous environment has been studied, highlighting its reaction dynamics and potential environmental impact (Lei, Zhu, Lu, Chen, Xiao, & Peng, 2018).
Phthalonitrile-PPO Blends for Material Applications
Hydroxy-containing phthalonitriles have been blended with low molecular weight poly(2,6-dimethyl-1,4-phenylene oxide), suggesting uses in materials science for creating polymers with good thermal stability and high modulus (Ma, Cheng, Lv, Chen, Hu, Zeng, & Yang, 2018).
Mécanisme D'action
While the exact mechanism of action for Dimethyl 4-hydroxy-5-methylphthalate is not known, similar compounds like Dimethyl fumarate are thought to degrade to their active metabolite, monomethyl fumarate (MMF). Both Dimethyl fumarate and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 4-hydroxy-5-methylbenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)8(5-9(6)12)11(14)16-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLHEUGSSSULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334430 | |
| Record name | Dimethyl 4-hydroxy-5-methylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22481-13-6 | |
| Record name | Dimethyl 4-hydroxy-5-methylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001334430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


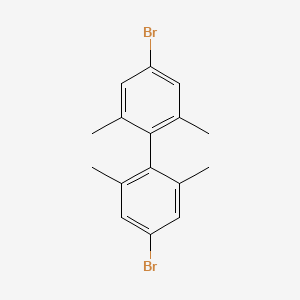
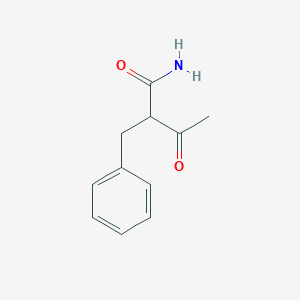
![Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3253505.png)
![Benzo[d]oxazol-2-ylmethanamine dihydrochloride](/img/structure/B3253512.png)
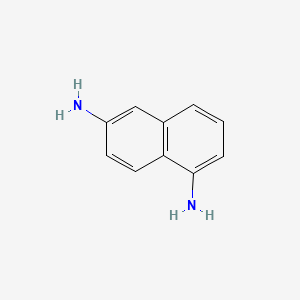
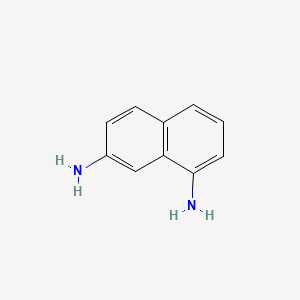
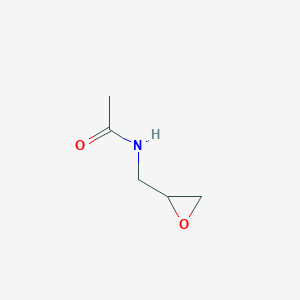
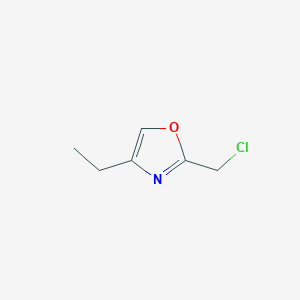
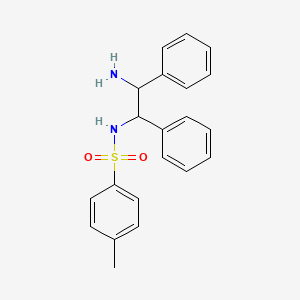
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-, compd. with ethyl acetate and methyl 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4-quinazolineacetate (1:1:1)](/img/structure/B3253558.png)

